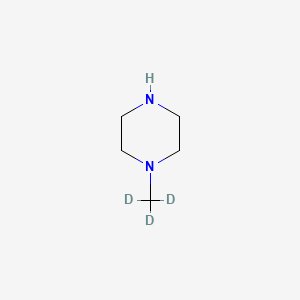
1-(Trideuteriomethyl)piperazine
Cat. No. B564433
Key on ui cas rn:
1093380-08-5
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Trial # 3: 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), SODIUM TERT-BUTOXIDE (609 mg, 6.33 mmol), PhCH3 (10 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.52 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (107 mg, 9.90 %). Trial # 1 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), [Reactants], PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with no desired peak formed. Trial # 2: 3,5-dibromopyridine (400 mg, 1.69 mmol), 1-methylpiperazine (169 mg, 1.69 mmol), Pd2(dba)3 (155 mg, 0.17 mmol), XANTPHOS (117 mg, 0.20 mmol), SODIUM TERT-BUTOXIDE (243 mg, 2.53 mmol), PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.46 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (92 mg, 21.27 %).




Quantity
0.000253 mol
Type
catalyst
Reaction Step Five

Quantity
0.000169 mol
Type
catalyst
Reaction Step Five

Yield
21.27%
Identifiers


|
CUSTOM
|
398
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.00253 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00169 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.00169 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=NC=C1Br)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0.000253 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
0.000169 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C2=CC(=CN=C2)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 21.27% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
